3',5'-Dichloro-4'-methylphenacyl chloride
Description
3',5'-Dichloro-4'-methylphenacyl chloride (CAS: 1803729-02-3) is a halogenated aromatic compound with the molecular formula C₉H₇Cl₃O and a molecular weight of 238. It features a phenacyl chloride backbone substituted with two chlorine atoms at the 3' and 5' positions and a methyl group at the 4' position. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of pharmaceuticals, agrochemicals, and advanced materials .
Key physical properties include:
- Boiling Point: Not explicitly reported, but structurally similar compounds (e.g., 3,5-dichloro-4-methylacetophenone) exhibit boiling points >200°C .
- Density: ~1.5 g/cm³ (estimated based on halogenated analogs) .
- Reactivity: The α-chloroketone group renders it highly electrophilic, enabling nucleophilic substitution reactions for functional group transformations .
Properties
IUPAC Name |
2-chloro-1-(3,5-dichloro-4-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl3O/c1-5-7(11)2-6(3-8(5)12)9(13)4-10/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQSIZVMOGJRKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)C(=O)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Halogen Substitution: The 3',5'-dichloro substitution in the target compound enhances electrophilicity compared to mono-chloro analogs (e.g., 2-chloro-N-(2-chloro-4-hydroxyphenyl)acetamide) .
- Polarity : Difluoromethoxy-substituted derivatives (e.g., 3',5'-dichloro-4'-(difluoromethoxy)phenacyl chloride) exhibit higher molecular weights and altered solubility profiles due to fluorine's electronegativity .
Preparation Methods
Chlorination of 4'-Methylphenacyl Chloride
The primary and most documented method for preparing 3',5'-Dichloro-4'-methylphenacyl chloride involves the selective chlorination of 4'-methylphenacyl chloride. This process is typically carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3).
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- Chlorine gas is bubbled through a solution of 4'-methylphenacyl chloride.
- Iron(III) chloride acts as a Lewis acid catalyst to facilitate electrophilic aromatic substitution.
- The reaction temperature is carefully maintained between 0 to 5°C to control the exothermic nature of the chlorination and to prevent over-chlorination or side reactions.
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- The low temperature helps in selective chlorination at the 3' and 5' positions of the aromatic ring.
- Continuous flow reactors are often employed in industrial settings to enhance control over reaction parameters such as temperature, chlorine gas flow rate, and reaction time.
-
- Post-reaction, the crude product is purified by recrystallization and/or distillation to remove impurities and unreacted starting materials.
- These purification steps ensure high purity and yield of the target compound.
| Parameter | Details |
|---|---|
| Starting Material | 4'-Methylphenacyl chloride |
| Chlorinating Agent | Chlorine gas (Cl2) |
| Catalyst | Iron(III) chloride (FeCl3) |
| Temperature | 0–5°C |
| Reaction Type | Electrophilic aromatic substitution |
| Purification Methods | Recrystallization, distillation |
| Industrial Scale | Continuous flow reactors for scale-up |
This method is well-established and forms the basis for commercial production of this compound due to its efficiency and selectivity.
Research Findings and Optimization
- Catalyst Role : Iron(III) chloride is crucial in activating chlorine gas for electrophilic substitution, enhancing the reaction rate and regioselectivity.
- Temperature Control : Maintaining low temperatures (0–5°C) is essential to avoid poly-chlorination and to achieve selective substitution at the 3' and 5' positions.
- Industrial Scale-Up : Use of continuous flow reactors allows precise control of reaction parameters, improving yields and reproducibility while minimizing hazardous chlorine gas exposure.
- Purification Techniques : Recrystallization solvents and distillation conditions are optimized to maximize purity and recovery of the product.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Purpose/Outcome |
|---|---|---|
| Starting Material | 4'-Methylphenacyl chloride | Substrate for chlorination |
| Chlorination | Chlorine gas, FeCl3 catalyst, 0–5°C | Electrophilic aromatic substitution to add Cl at 3' and 5' positions |
| Reaction Control | Temperature control, continuous flow setup | Prevent over-chlorination, improve selectivity |
| Purification | Recrystallization, distillation | Remove impurities, isolate pure product |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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